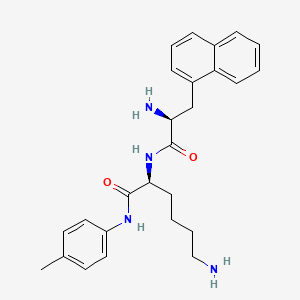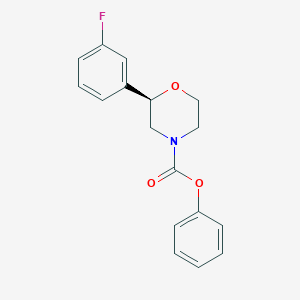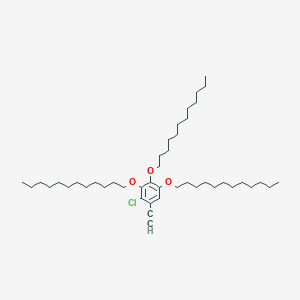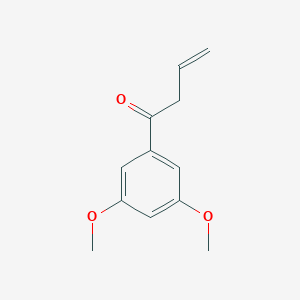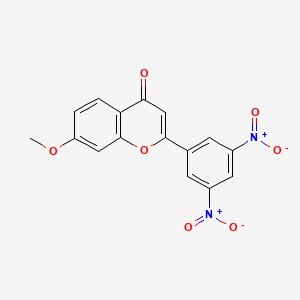![molecular formula C27H40O5S B15171869 3-{[4'-(Dodecyloxy)[1,1'-biphenyl]-4-yl]oxy}propane-1-sulfonic acid CAS No. 915313-28-9](/img/structure/B15171869.png)
3-{[4'-(Dodecyloxy)[1,1'-biphenyl]-4-yl]oxy}propane-1-sulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-{[4'-(Dodecyloxy)[1,1'-biphenyl]-4-yl]oxy}propane-1-sulfonic acid is a chemical compound that belongs to the class of sulfonic acids. It features a biphenyl core with a dodecyloxy group attached to one of the phenyl rings and a sulfonic acid group attached to a propane chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[4'-(Dodecyloxy)[1,1'-biphenyl]-4-yl]oxy}propane-1-sulfonic acid typically involves the following steps:
Biphenyl Derivative Synthesis: : The biphenyl core can be synthesized through a coupling reaction, such as the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of a boronic acid derivative of biphenyl with a halogenated biphenyl precursor in the presence of a palladium catalyst.
Dodecyloxy Group Introduction: : The dodecyloxy group can be introduced via a nucleophilic substitution reaction, where a dodecyl halide reacts with the biphenyl derivative in the presence of a base.
Sulfonic Acid Group Introduction: : The sulfonic acid group can be introduced through sulfonation, where the biphenyl derivative is treated with sulfur trioxide (SO₃) in the presence of a suitable solvent, such as chlorosulfonic acid.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
3-{[4'-(Dodecyloxy)[1,1'-biphenyl]-4-yl]oxy}propane-1-sulfonic acid can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form sulfonic acid derivatives or other oxidized products.
Reduction: : Reduction reactions can lead to the formation of reduced derivatives, such as sulfonic acid esters.
Substitution: : Nucleophilic substitution reactions can occur at the sulfonic acid group, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.
Substitution: : Nucleophiles such as alcohols, amines, and halides can be used in substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: : Sulfonic acid derivatives, such as sulfonyl chlorides and sulfates.
Reduction: : Sulfonic acid esters and other reduced derivatives.
Substitution: : Various substituted sulfonic acids and their derivatives.
Wissenschaftliche Forschungsanwendungen
3-{[4'-(Dodecyloxy)[1,1'-biphenyl]-4-yl]oxy}propane-1-sulfonic acid has several scientific research applications:
Chemistry: : It can be used as a building block in organic synthesis, particularly in the design of new materials and polymers.
Biology: : The compound may have potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: : It could be explored for its therapeutic potential in treating various diseases, including inflammation and cancer.
Industry: : The compound can be used in the development of new chemical products, such as surfactants and detergents.
Wirkmechanismus
The mechanism by which 3-{[4'-(Dodecyloxy)[1,1'-biphenyl]-4-yl]oxy}propane-1-sulfonic acid exerts its effects involves its interaction with molecular targets and pathways. The sulfonic acid group can interact with biological molecules, potentially affecting cellular processes and signaling pathways. The exact mechanism may vary depending on the specific application and biological system.
Vergleich Mit ähnlichen Verbindungen
3-{[4'-(Dodecyloxy)[1,1'-biphenyl]-4-yl]oxy}propane-1-sulfonic acid can be compared with other similar compounds, such as:
Biphenyl-4-yl sulfonic acid: : Similar core structure but lacks the dodecyloxy group.
Dodecylbenzenesulfonic acid: : Similar sulfonic acid group but different aromatic core.
Biphenyl-4-yl ether sulfonic acid: : Similar biphenyl core but different substituents.
These compounds may have different properties and applications due to variations in their chemical structures.
Eigenschaften
CAS-Nummer |
915313-28-9 |
|---|---|
Molekularformel |
C27H40O5S |
Molekulargewicht |
476.7 g/mol |
IUPAC-Name |
3-[4-(4-dodecoxyphenyl)phenoxy]propane-1-sulfonic acid |
InChI |
InChI=1S/C27H40O5S/c1-2-3-4-5-6-7-8-9-10-11-21-31-26-17-13-24(14-18-26)25-15-19-27(20-16-25)32-22-12-23-33(28,29)30/h13-20H,2-12,21-23H2,1H3,(H,28,29,30) |
InChI-Schlüssel |
KNBQURCOJVTTSY-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)OCCCS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Triethyl{[1-(4-fluorophenyl)buta-1,3-dien-2-yl]oxy}silane](/img/structure/B15171790.png)
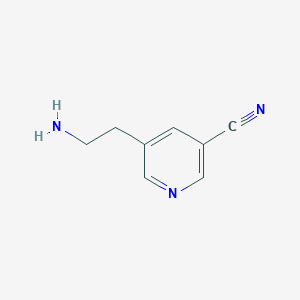
![1H-Pyrrolo[2,3-b]pyridine-5-carboxamide, 4-chloro-2-methyl-](/img/structure/B15171806.png)
![4-Nitro-1-[4-(4-nitrophenoxy)phenoxy]-2-(trifluoromethyl)benzene](/img/structure/B15171812.png)
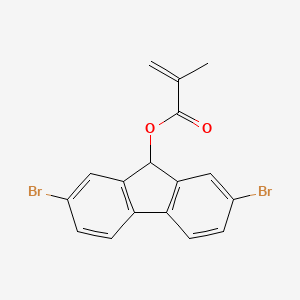
![ethyl [(2Z)-2-({[4-chloro-2-(1H-tetrazol-1-yl)phenyl]carbonyl}imino)-2,3-dihydro-1,3-thiazol-4-yl]acetate](/img/structure/B15171826.png)
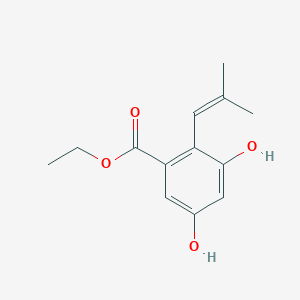
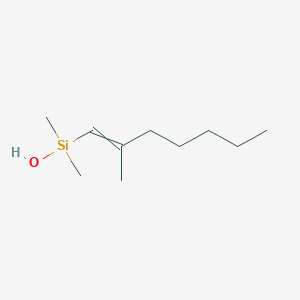
![N-(2,4-dichlorophenyl)-2-[2-(morpholin-4-yl)-4-oxo-4,5-dihydro-1H-imidazol-5-yl]acetamide](/img/structure/B15171850.png)
